Fosaprepitant vs. Oral Aprepitant: Pharmacokinetic Differentiation Supporting Parenteral Administration
In a direct head-to-head pharmacokinetic study in healthy subjects, intravenous fosaprepitant 115 mg demonstrated bioequivalence to oral aprepitant 125 mg in terms of total systemic exposure (AUC0–∞), while achieving a significantly higher peak plasma concentration and dramatically shorter time to maximum concentration [1]. The AUC0–∞ ratio (fosaprepitant/aprepitant) was 1.13 with a 90% confidence interval of 1.06 to 1.20, confirming comparable overall exposure [1]. Notably, the median tmax for fosaprepitant-derived aprepitant was 0.25 hours (15 minutes) compared to 4.0 hours for oral aprepitant, representing an approximately 16-fold faster onset of peak systemic drug levels [1].
| Evidence Dimension | Time to maximum plasma concentration (tmax) and peak concentration (Cmax) |
|---|---|
| Target Compound Data | Fosaprepitant 115 mg IV: median tmax = 0.25 h; geometric mean Cmax = 3095 ng/mL |
| Comparator Or Baseline | Oral aprepitant 125 mg: median tmax = 4.0 h; geometric mean Cmax = 1354 ng/mL |
| Quantified Difference | tmax: 0.25 h vs. 4.0 h (16-fold faster); Cmax ratio (fosaprepitant/aprepitant) = 2.47 (95% CI: 2.25–2.71) |
| Conditions | Healthy subjects; single-dose administration; crossover design (Lasseter et al., J Clin Pharmacol, 2007) |
Why This Matters
The rapid attainment of peak aprepitant concentrations (within 15 minutes) following fosaprepitant infusion enables same-day antiemetic protection before chemotherapy, whereas oral aprepitant requires administration hours in advance due to its slower absorption.
- [1] Lasseter KC, Gambale J, Jin B, et al. Tolerability of fosaprepitant and bioequivalency to aprepitant in healthy subjects. J Clin Pharmacol. 2007;47:834–840. View Source
